

Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone

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Compound of Interest		
Compound Name:	5-Methoxyflavanone	
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Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 5-methoxyflavone, a naturally occurring flavonoid with demonstrated biological activities, including neuroprotective and potential anticancer effects. The synthesis is based on a modified Baker-Venkataraman rearrangement, which has been shown to be efficient for producing hundred-gram quantities of the target compound. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to support research and development in medicinal chemistry and drug discovery.

Introduction

5-Methoxyflavone is a flavonoid compound that has garnered significant interest in the scientific community due to its diverse biological properties. It has been identified as a DNA polymerase-beta inhibitor and shows neuroprotective effects against β -amyloid toxicity.[1] Furthermore, studies have indicated its involvement in critical cellular signaling pathways, suggesting its potential as a therapeutic agent.[2] The availability of a robust and scalable synthetic route is crucial for advancing the research and development of 5-methoxyflavone and its analogs.



Traditional methods for flavone synthesis, such as the conventional Baker-Venkataraman rearrangement, can be inefficient for large-scale production, often resulting in low yields.[3] The protocol detailed herein is an optimized procedure that overcomes these limitations, enabling the synthesis of 5-methoxyflavone on a multi-hundred-gram scale.[3]

Data Presentation

Table 1: Summary of a Large-Scale Synthesis of 5-

Methoxyflavone

Step	Reaction	Key Reagents & Solvents	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
1	Formation of 1,3- Diketone	2'-Hydroxy- 5'- methoxyac etophenon e, Benzoyl chloride, Potassium tert- butoxide, Toluene	110	4	75	[3]
2	Cyclization to 5- Methoxyfla vone	1-(2- hydroxy-5- methoxyph enyl)-3- phenylprop ane-1,3- dione, Sulfuric acid, Glacial acetic acid	120	1	85	[3]
Overall	~64	[3]				



Table 2: Characterization Data for 5-Methoxyflavone

Property	Value	Reference
Molecular Formula	C16H12O3	[4]
Molecular Weight	252.26 g/mol	[4]
Melting Point	130 °C	[5]
Appearance	Yellow crystalline powder	[6]
¹H NMR (CDCl₃, ppm)	δ 7.91-7.88 (m, 2H), 7.53-7.49 (m, 3H), 7.40 (dd, J=8.8, 3.0 Hz, 1H), 7.07 (d, J=8.8 Hz, 1H), 6.96 (d, J=3.0 Hz, 1H), 6.81 (s, 1H), 3.92 (s, 3H)	[7]
¹³ C NMR (CDCl₃, ppm)	δ 178.2, 163.9, 156.4, 155.9, 131.8, 131.6, 129.1, 126.3, 124.6, 118.9, 110.1, 107.9, 106.5, 56.0	[7]
Mass Spectrum (GC-MS)	m/z 252 (M+), 224, 151, 121, 92, 77	[4]

Experimental Protocols Synthesis of Starting Material: 2'-Hydroxy-5'methoxyacetophenone

The starting material, 2'-hydroxy-5'-methoxyacetophenone, can be synthesized from 2,5-dihydroxyacetophenone. A common method involves the selective methylation of the hydroxyl group at the 5-position.

Procedure:

- To a suspension of 2,5-dihydroxyacetophenone (1 eq.) and potassium carbonate (1.05 eq.) in acetone, add dimethyl sulfate (1.05 eq.) dropwise at room temperature.
- Stir the reaction mixture at room temperature overnight.



- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Treat the resulting residue with 2N NaOH aqueous solution and extract with ethyl acetate.
- Combine the organic layers, wash with saturated saline, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2'-hydroxy-5'-methoxyacetophenone as a yellow crystalline powder.[6]

Large-Scale Synthesis of 5-Methoxyflavone

This protocol is adapted from the method described by Ares et al. for a convenient large-scale synthesis.[3]

Step 1: Synthesis of 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (Diketone Intermediate)

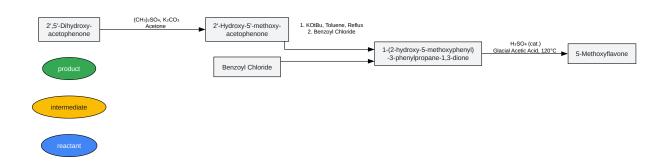
- To a mechanically stirred solution of 2'-hydroxy-5'-methoxyacetophenone (1 eq.) in toluene, add potassium tert-butoxide (2.2 eq.) portion-wise at room temperature under a nitrogen atmosphere.
- Heat the resulting mixture to reflux (approximately 110 °C).
- Slowly add a solution of benzoyl chloride (1.1 eq.) in toluene to the refluxing mixture over 1 hour.
- Continue refluxing for an additional 3 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and carefully quench with water.
- Separate the aqueous layer and acidify it with concentrated HCl to a pH of ~2.
- Collect the precipitated yellow solid by filtration, wash with water, and dry under vacuum to yield the 1,3-diketone intermediate.



Step 2: Cyclization to 5-Methoxyflavone

- To a solution of the dried 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (1 eq.)
 in glacial acetic acid, add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to 120 °C and maintain this temperature for 1 hour.
- Monitor the cyclization by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and pour it into a large volume of ice water with vigorous stirring.
- Collect the precipitated solid by filtration.
- Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5methoxyflavone as a crystalline solid.

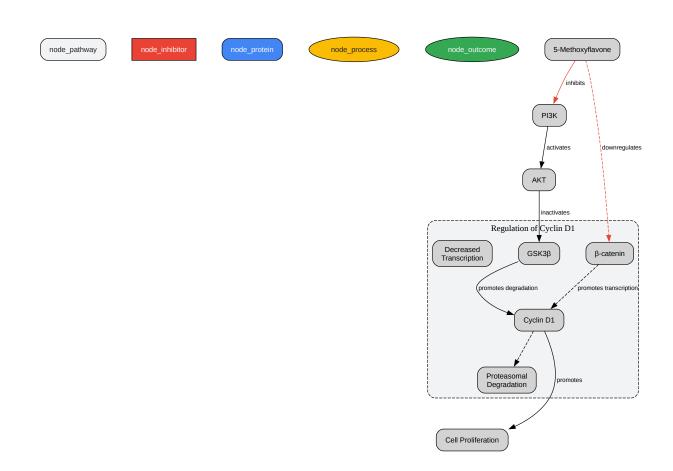
Mandatory Visualization



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Caption: Synthetic workflow for the large-scale synthesis of 5-methoxyflavone.





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Caption: Proposed signaling pathway of 5-methoxyflavone inhibiting cell proliferation.



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